molecular formula C15H8K2O7S3 B13779022 dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate CAS No. 66096-13-7

dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate

Cat. No.: B13779022
CAS No.: 66096-13-7
M. Wt: 474.6 g/mol
InChI Key: AIBIVZAIWJQMFK-JOZOFPPJSA-L
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Description

Dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate is a chemical compound with the molecular formula C15H8K2O7S3 and a molecular weight of 474.6114 g/mol . This compound is known for its unique structure, which includes a benzothiophene moiety and two sulfonate groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate typically involves the reaction of benzothiophene derivatives with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to 50°C. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The scalability of the process allows for the production of significant quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or nitro compounds. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinate salts, and various substituted benzothiophene compounds. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biological probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups can interact with various enzymes and proteins, modulating their activity. Additionally, the benzothiophene moiety can intercalate into DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate is unique due to its combination of benzothiophene and disulfonate groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

66096-13-7

Molecular Formula

C15H8K2O7S3

Molecular Weight

474.6 g/mol

IUPAC Name

dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate

InChI

InChI=1S/C15H10O7S3.2K/c16-15-11-3-1-2-4-12(11)23-13(15)7-9-5-6-10(24(17,18)19)8-14(9)25(20,21)22;;/h1-8H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b13-7+;;

InChI Key

AIBIVZAIWJQMFK-JOZOFPPJSA-L

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])/S2.[K+].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S2.[K+].[K+]

Origin of Product

United States

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